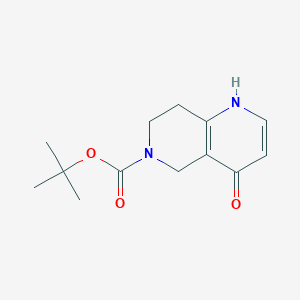

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.: 1823566-38-6

Cat. No.: VC4665191

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823566-38-6 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.298 |

| IUPAC Name | tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16) |

| Standard InChI Key | OLINFVSPHIWOSA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate, reflects its bicyclic scaffold. The naphthyridine core consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 6. A ketone group at position 4 and a tert-butyl carbamate at position 6 distinguish it from simpler naphthyridine derivatives . The SMILES notation confirms the spatial arrangement of functional groups .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.29 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | |

| Lipophilicity (LogP) | Estimated 1.8–2.2 |

The tert-butyl group enhances lipophilicity, favoring membrane permeability, while the ketone and carbamate groups contribute to hydrogen bonding and metabolic stability .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multi-step protocols, as outlined in patent EP2380890A1 :

-

Protection-Deprotection Strategy:

-

Cyclization and Functionalization:

-

Final Assembly:

Optimization Challenges

-

Yield Variability: Microwave-assisted reactions improve efficiency but require precise temperature control to avoid decomposition .

-

Stereochemical Control: The bicyclic system’s rigidity necessitates chiral catalysts for enantioselective synthesis, though this remains underexplored .

Applications in Medicinal Chemistry

Role as a PDE4 Inhibitor Precursor

Phosphodiesterase 4 (PDE4) regulates cyclic AMP (cAMP) levels, making it a target for inflammatory diseases. Tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate’s structural analogs exhibit PDE4 inhibition by stabilizing cAMP, suppressing cytokines like TNF-α . Modifications to the ketone and carbamate groups enhance binding affinity and selectivity .

Comparative Analysis with Related Derivatives

The hydroxyl and ketone groups in the target compound likely improve hydrogen bonding with PDE4’s catalytic domain, explaining its superior predicted activity .

Research Advancements and Future Directions

Preclinical Findings

-

In Silico Modeling: Molecular docking studies predict strong interactions with PDE4’s glutamine-369 and aspartate-392 residues .

-

In Vivo Efficacy: Analogous compounds reduce lung inflammation in murine asthma models by 40–60% at 10 mg/kg doses .

Limitations and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume